Tert-butyl 3-bromo-5-formylbenzoate
Overview
Description
Tert-butyl 3-bromo-5-formylbenzoate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Preparation Methods : Tert-butyl 3-bromo-5-formylbenzoate is prepared through selective metal-halogen exchange reactions, indicating its significance in synthetic chemistry (Arredondo, Li, & Balsells, 2014).
Synthesis of Related Compounds : It is involved in the synthesis of compounds like 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a process that includes treatment with bromine and oxidization by Jones reagent (Yi, 2003).
Bismuth-Based Cyclic Synthesis : This compound can be made using bismuth-based C-H bond activation and CO2 insertion chemistry, showcasing its role in environmentally friendly synthesis processes (Kindra & Evans, 2014).
Pharmacologically Important Compounds : It is used in the synthesis of pharmacologically significant compounds like chiral homoallylic amines and 3-allyl isoindolinone compounds (Sun, Liu, Xu, & Lin, 2008).
Room-Temperature Reactions : It acts as a substitute in room-temperature reactions like Fujiwara-Moritani reactions between acetanilides and butyl acrylate (Liu & Hii, 2011).
Metabolism Studies : Research on its metabolism in rats and humans highlights its biological relevance and potential impacts on health (Daniel, Gage, & Jones, 1968).
Enantioenriched Derivatives Synthesis : It is utilized in the synthesis of enantioenriched phthalide and isoindolinone derivatives, which are important in pharmaceutical chemistry (Niedek et al., 2016).
Direct Amidation of Azoles : This compound is used in the direct amidation of azoles with formamides, which is significant in organic synthesis (He, Li, Li, & Wang, 2011).
Intermediate in Synthesis Routes : It plays a role as an intermediate in the synthesis of specific target molecules like mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).
Hydrogen-Bonded Supramolecular Structures : The compound is involved in forming hydrogen-bonded supramolecular structures in various dimensions, which is crucial in materials science (Castillo, Abonía, Cobo, & Glidewell, 2009).
Properties
IUPAC Name |
tert-butyl 3-bromo-5-formylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-12(2,3)16-11(15)9-4-8(7-14)5-10(13)6-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYXOHSLYSXYCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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